![molecular formula C11H10N2O3 B2742598 Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate CAS No. 2007920-40-1](/img/structure/B2742598.png)
Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate
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Description
Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . The published strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Chemical Reactions Analysis
1,5-Naphthyridines react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Scientific Research Applications
Medicinal Chemistry
1,5-Naphthyridines, the core structure of Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Anticancer Properties
Specifically, 1,6-naphthyridines are known to have a variety of applications such as anticancer properties .
Anti-HIV Properties
They also show anti-human immunodeficiency virus (HIV) properties .
Antimicrobial Properties
1,6-naphthyridines have been found to have antimicrobial properties .
Analgesic Properties
These compounds also exhibit analgesic properties .
Anti-inflammatory Properties
1,5-naphthyridines have been reported to have anti-inflammatory activities .
Antioxidant Properties
They also show antioxidant activities .
Anti-Influenza Virus Activity
While not directly related to Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate, it’s worth noting that similar compounds, such as ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives, have been synthesized and evaluated for their anti-influenza virus activity .
properties
IUPAC Name |
ethyl 6-oxo-5H-1,5-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-5-9-8(12-6-7)3-4-10(14)13-9/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCWBOBRYCLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=O)N2)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate |
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